- Molecular-Weight-Enlarged Multiple-Pincer Ligands: Synthesis and Application in Palladium-Catalyzed Allylic Substitution Reactions, ChemSusChem, 2009, 2(6), 558-574

Cas no 89756-88-7 (1,3-Bis((diphenylphosphino)methyl)benzene)

1,3-Bis((diphenylphosphino)methyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1,3-Bis((diphenylphosphino)methyl)benzene

- [3-(diphenylphosphanylmethyl)phenyl]methyl-diphenylphosphane

- 1,3-Bis(diphenylphosphinomethyl)benzene

- Phosphine, [1,3-phenylenebis(methylene)]bis[diphenyl-

- α,α′-Bis(diphenylphosphino)-m-xylene

- [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine

- 1,1′-[1,3-Phenylenebis(methylene)]bis[1,1-diphenylphosphine] (ACI)

- Phosphine, [1,3-phenylenebis(methylene)]bis[diphenyl- (9CI)

- 1,3-bis[(diphenylphosphino)methyl]benzene

- SCHEMBL15516632

- ({3-[(DIPHENYLPHOSPHANYL)METHYL]PHENYL}METHYL)DIPHENYLPHOSPHANE

- DB-322606

- DTXSID40445895

- [1,3-Phenylenebis(methylene)]bis(diphenylphosphane)

- 2,6-bis(diphenylphosphino-methyl)benzene

- 89756-88-7

- CS-W011533

- AKOS016012265

-

- MDL: MFCD16621402

- インチ: 1S/C32H28P2/c1-5-16-29(17-6-1)33(30-18-7-2-8-19-30)25-27-14-13-15-28(24-27)26-34(31-20-9-3-10-21-31)32-22-11-4-12-23-32/h1-24H,25-26H2

- InChIKey: QLSOZHFOFHARBJ-UHFFFAOYSA-N

- ほほえんだ: C1C=CC(P(CC2C=C(CP(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)C2C=CC=CC=2)=CC=1

計算された属性

- せいみつぶんしりょう: 474.16662489g/mol

- どういたいしつりょう: 474.16662489g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 467

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 7.2

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- ゆうかいてん: 50-55 °C

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - PSA: 27.18000

- LogP: 6.95240

1,3-Bis((diphenylphosphino)methyl)benzene セキュリティ情報

- 危害声明: H413

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

1,3-Bis((diphenylphosphino)methyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM274835-5g |

1,3-Bis((diphenylphosphino)methyl)benzene |

89756-88-7 | 95% | 5g |

$444 | 2024-07-21 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602047-100mg |

1,3-Bis((diphenylphosphino)methyl)benzene |

89756-88-7 | 0.98 | 100mg |

¥0.0 | 2024-07-19 | |

| Alichem | A019089612-5g |

1,3-Bis((diphenylphosphino)methyl)benzene |

89756-88-7 | 95% | 5g |

$403.20 | 2023-08-31 | |

| Chemenu | CM274835-5g |

1,3-Bis((diphenylphosphino)methyl)benzene |

89756-88-7 | 95% | 5g |

$444 | 2021-06-15 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 708518-1G |

1,3-Bis((diphenylphosphino)methyl)benzene |

89756-88-7 | 1G |

1006.4 | 2021-05-17 | ||

| Ambeed | A563567-5g |

1,3-Bis((diphenylphosphino)methyl)benzene |

89756-88-7 | 98% | 5g |

$644.0 | 2024-04-16 |

1,3-Bis((diphenylphosphino)methyl)benzene 合成方法

ごうせいかいろ 1

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

ごうせいかいろ 2

1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 min

- A recyclable perfluoroalkylated PCP pincer palladium complex, Dalton Transactions, 2011, 40(9), 1998-2005

ごうせいかいろ 3

- Versatile Visible-Light-Driven Synthesis of Asymmetrical Phosphines and Phosphonium Salts, Chemistry - A European Journal, 2020, 26(69), 16374-16382

ごうせいかいろ 4

- Carboxylation of pincer PCP platinum methoxide complexes under formation of metalla carbonates, Polyhedron, 2012, 32(1), 24-29

1,3-Bis((diphenylphosphino)methyl)benzene Raw materials

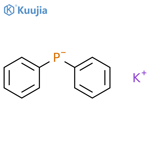

- Phosphine, diphenyl-,potassium salt (1:1)

- Phosphine oxide, [1,3-phenylenebis(methylene)]bis[diphenyl-

- Diphosphine,1,1,2,2-tetraphenyl-

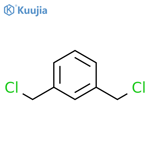

- m-Xylene Dichloride

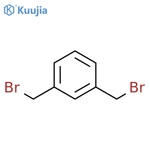

- 1,3-Bis(bromomethyl)benzene

1,3-Bis((diphenylphosphino)methyl)benzene Preparation Products

1,3-Bis((diphenylphosphino)methyl)benzene 関連文献

-

1. Binuclear complexes with ligands based on the 2,6-bis(diphenylphosphinomethyl)benzene framework. Syntheses and crystal structures of [Ir2Cl2(μ-CO){2,6-(Ph2PCH2)2C6H3S}2]·2CH2Cl2, [Ni2{2,6-(Ph2PCH2)2C6H4S}2][PF6]2·Et2O·0.5CH2Cl2 and [Rh2Cl2(CO)2{1,3-(Ph2PCH2)2C6H4}2]Jonathan R. Dilworth,Yifan Zheng,D. Vaughan Griffiths J. Chem. Soc. Dalton Trans. 1999 1877

-

Konstantin A. Kozhanov,Michael P. Bubnov,Vladimir K. Cherkasov,Georgy K. Fukin,Gleb A. Abakumov Dalton Trans. 2004 2957

1,3-Bis((diphenylphosphino)methyl)benzeneに関する追加情報

1,3-Bis((diphenylphosphino)methyl)benzene: A Comprehensive Overview

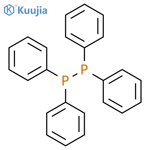

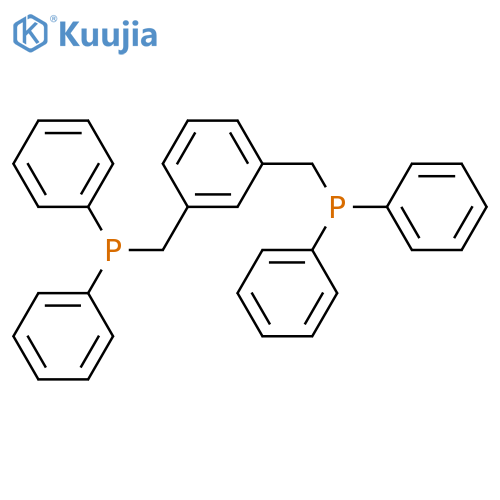

1,3-Bis((diphenylphosphino)methyl)benzene, also known by its CAS registry number CAS No. 89756-88-7, is a versatile organophosphorus compound with significant applications in various fields of chemistry. This compound is a derivative of benzene, featuring two diphenylphosphine groups attached to the benzene ring at the 1 and 3 positions. The structure of this compound makes it an excellent ligand in organometallic chemistry, particularly in catalytic processes.

The synthesis of 1,3-Bis((diphenylphosphino)methyl)benzene typically involves the reaction of benzene with diphenylphosphine derivatives under specific conditions. The compound is known for its stability and ability to coordinate with transition metals, making it a valuable tool in asymmetric catalysis and other industrial applications. Recent studies have highlighted its role in enhancing the efficiency of catalytic reactions, particularly in the synthesis of complex organic molecules.

In terms of physical properties, CAS No. 89756-88-7 exhibits a melting point of approximately 120°C and is soluble in common organic solvents such as dichloromethane and tetrahydrofuran. Its electronic structure allows for strong donor properties, which are crucial for its function as a ligand in various metal complexes.

The application of 1,3-Bis((diphenylphosphino)methyl)benzene extends beyond traditional catalysis. Recent research has explored its potential in materials science, particularly in the development of novel materials with tailored electronic properties. For instance, studies have shown that this compound can be used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and separation.

Moreover, the compound has gained attention in the field of medicinal chemistry due to its ability to form stable complexes with biologically relevant metals such as copper and zinc. These complexes have shown promise in anti-cancer drug development, where they can act as targeted delivery agents or directly inhibit cancer cell proliferation.

In conclusion, CAS No. 89756-88-7, or 1,3-Bis((diphenylphosphino)methyl)benzene, stands out as a multifaceted compound with wide-ranging applications across various chemical disciplines. Its unique properties and versatility continue to drive innovative research, making it an essential component in modern chemical synthesis and materials development.

89756-88-7 (1,3-Bis((diphenylphosphino)methyl)benzene) 関連製品

- 62144-65-4(1,2-Bis(diphenylphosphinomethyl)benzene)

- 10273-74-2(Phosphonium,1,1'-[1,3-phenylenebis(methylene)]bis[1,1,1-triphenyl-, bromide (1:2))

- 7650-91-1(Benzyldiphenylphosphine)

- 2154769-39-6((1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol)

- 1354023-63-4(Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate)

- 2394527-94-5(N-(1-cyano-1-cyclopropylethyl)-2-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]acetamide)

- 1110909-17-5(2-chloro-N-{2-(dimethylsulfamoyl)phenylmethyl}acetamide)

- 23373-12-8(3,3,5-trimethylhexanoic acid)

- 889814-81-7(1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide)

- 1890788-97-2(1-methyl-2-(2,4,6-trimethylphenyl)methylpiperazine)